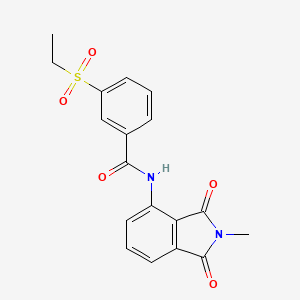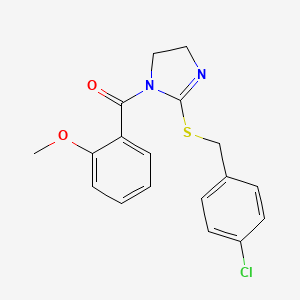
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and any catalysts used.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other compounds, and flammability.Applications De Recherche Scientifique
Synthesis and Characterization
Novel compounds including variants of the specified chemical structure have been synthesized and characterized through various methods. Research by Shahana and Yardily (2020) focused on synthesizing and characterizing novel compounds using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Their study emphasizes the structural optimization and theoretical vibrational spectra interpretation through density functional theory (DFT) calculations. The research aimed to investigate the equilibrium geometry, bonding features, and vibrational wave numbers, providing insights into the structural changes due to electron withdrawing group substitution and analyzing the thermodynamic stability and reactivity of the compounds. Additionally, molecular docking studies were conducted to understand the antibacterial activity of the compound, highlighting its potential in medical applications (Shahana & Yardily, 2020).
Antimicrobial and Antitumor Activities
Several studies have synthesized and evaluated the antimicrobial and antitumor activities of compounds with structural similarities or derivatives of the specified chemical structure. For instance, Ashok et al. (2017) synthesized new compounds and screened them for antibacterial and antifungal activities, showcasing the potential of these compounds in developing new antimicrobial agents. Another study focused on synthesizing compounds to examine their anticancer activity against a range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer, demonstrating significant inhibitory effects on cancer cell growth (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Antioxidant Activity
Research has also explored the antioxidant activity of derivatives, with studies synthesizing new series of compounds to evaluate their in vitro antioxidant activity. Reddy et al. (2015) synthesized urea, thiourea, and selenourea derivatives with thiazole moieties and assessed their antioxidant activity using various methods. This study revealed that compounds containing selenourea functionality along with a halogen group exhibited potent activity, suggesting these compounds as a new class of potent antioxidant agents (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and reactivity. It also includes understanding how to safely handle and store the compound, and what to do in case of an accidental spill or ingestion.
Orientations Futures
This could involve discussing potential applications of the compound in industry or medicine, or suggesting further studies to better understand the compound’s properties or reactions.
Propriétés
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-23-16-5-3-2-4-15(16)17(22)21-11-10-20-18(21)24-12-13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBJQCVKPIJRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2671500.png)
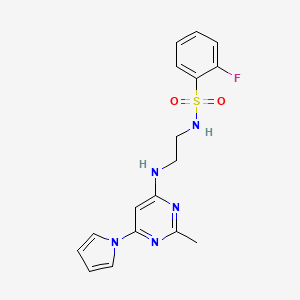
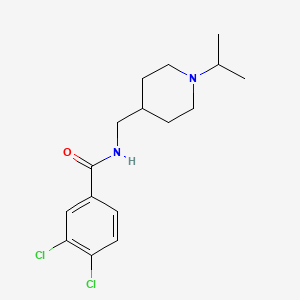
![2-{[(4-Chloro-2-pyridinyl)carbonyl]amino}-acetic acid](/img/structure/B2671505.png)
![4-bromo-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671506.png)
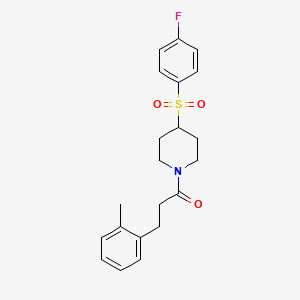
![ethyl 4-({[({1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetyl}amino)benzoate](/img/structure/B2671508.png)
amine](/img/structure/B2671510.png)
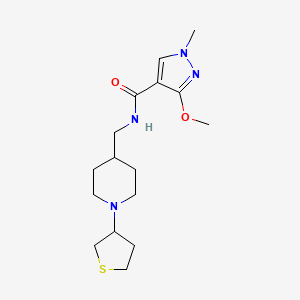
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)
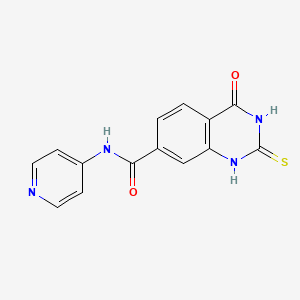
![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide](/img/structure/B2671518.png)
![(E)-3-(Furan-2-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2671520.png)
